REACTION_CXSMILES
|
C1(C(C2C=CC=CC=2)=[N:8][C:9]2[CH:14]=[C:13]([N:15]([CH2:19][CH2:20][CH3:21])[CH2:16][CH2:17][CH3:18])[CH:12]=[CH:11][N:10]=2)C=CC=CC=1.C([O-])(=O)C.[Na+].Cl.NO>CO>[CH2:19]([N:15]([CH2:16][CH2:17][CH3:18])[C:13]1[CH:12]=[CH:11][N:10]=[C:9]([NH2:8])[CH:14]=1)[CH2:20][CH3:21] |f:1.2,3.4|
|
Name
|
N2-diphenylmethylene-N4,N4-dipropylpyridine-2,4-diamine
|
Quantity
|
0.235 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C(=NC1=NC=CC(=C1)N(CCC)CCC)C1=CC=CC=C1
|
Name
|
|
Quantity
|
0.13 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
9 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0.082 g
|
Type
|
reactant
|
Smiles
|
Cl.NO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resulting clear golden reaction mixture was stirred at room temperature for 45 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
The resulting oil was purified by flash chromatography
|
Type
|
WASH
|
Details
|
eluting with a 13% to 20% methanol/dichloromethane gradient
|
Type
|
ADDITION
|
Details
|
containing 2% triethylamine
|
Reaction Time |
45 min |
Name
|
|
Type
|
product
|
Smiles
|
C(CC)N(C1=CC(=NC=C1)N)CCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.106 g | |
YIELD: PERCENTYIELD | 83% | |
YIELD: CALCULATEDPERCENTYIELD | 83.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |